molecular formula C18H29N3O B14789918 2-Amino-N-((2S)-2-(benzyl(ethyl)amino)cyclohexyl)propanamide

2-Amino-N-((2S)-2-(benzyl(ethyl)amino)cyclohexyl)propanamide

Katalognummer: B14789918
Molekulargewicht: 303.4 g/mol
InChI-Schlüssel: TVSXZBNHJPRRAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-N-((2S)-2-(benzyl(ethyl)amino)cyclohexyl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a cyclohexyl ring, and a propanamide moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-((2S)-2-(benzyl(ethyl)amino)cyclohexyl)propanamide typically involves the reaction of an appropriate amine with a carboxylic acid derivative. One common method is the condensation of an amine with a carboxylic acid or its derivatives, such as esters or anhydrides, under acidic or basic conditions. The reaction can be catalyzed by various agents, including coupling reagents like EDCI or DCC.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. For example, the use of flow chemistry techniques can enhance the reaction efficiency and yield. Additionally, the use of automated synthesis platforms can streamline the production process, ensuring consistency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-N-((2S)-2-(benzyl(ethyl)amino)cyclohexyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles, such as halides or alkoxides, under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-Amino-N-((2S)-2-(benzyl(ethyl)amino)cyclohexyl)propanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or a ligand for studying protein interactions.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may find applications in the development of new materials or as a catalyst in various chemical processes.

Wirkmechanismus

The mechanism of action of 2-Amino-N-((2S)-2-(benzyl(ethyl)amino)cyclohexyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Amino-N-((2S)-2-(benzyl(methyl)amino)cyclohexyl)propanamide
  • 2-Amino-N-((2S)-2-(benzyl(propyl)amino)cyclohexyl)propanamide
  • 2-Amino-N-((2S)-2-(benzyl(butyl)amino)cyclohexyl)propanamide

Uniqueness

2-Amino-N-((2S)-2-(benzyl(ethyl)amino)cyclohexyl)propanamide is unique due to its specific structural features, such as the presence of an ethyl group attached to the benzylamino moiety. This structural variation can influence its chemical reactivity, biological activity, and overall properties, distinguishing it from other similar compounds.

Eigenschaften

Molekularformel

C18H29N3O

Molekulargewicht

303.4 g/mol

IUPAC-Name

2-amino-N-[2-[benzyl(ethyl)amino]cyclohexyl]propanamide

InChI

InChI=1S/C18H29N3O/c1-3-21(13-15-9-5-4-6-10-15)17-12-8-7-11-16(17)20-18(22)14(2)19/h4-6,9-10,14,16-17H,3,7-8,11-13,19H2,1-2H3,(H,20,22)

InChI-Schlüssel

TVSXZBNHJPRRAT-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC1=CC=CC=C1)C2CCCCC2NC(=O)C(C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.